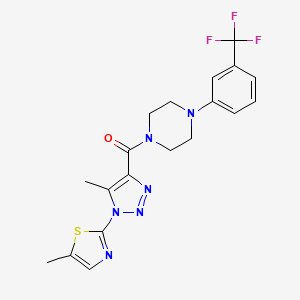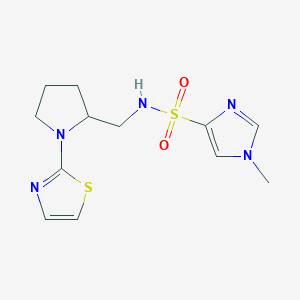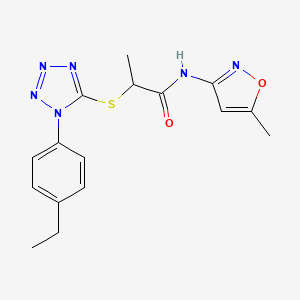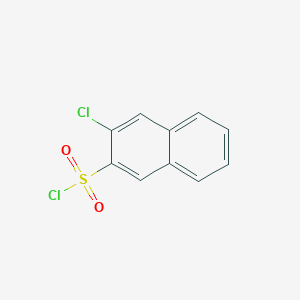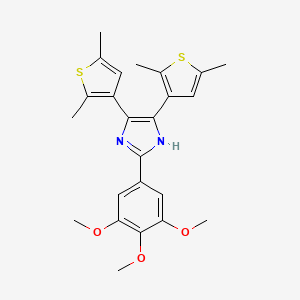
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole, commonly known as LumiFluor, is a fluorescent probe that is used in scientific research for various applications. This compound is known for its unique spectroscopic properties, making it a valuable tool in many fields of research.
作用機序
The mechanism of action of LumiFluor involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This phenomenon is known as fluorescence. The fluorescence of LumiFluor is due to the presence of the imidazole ring and the thiophene rings, which act as chromophores. When LumiFluor binds to a target molecule, such as a protein or a nucleic acid, the fluorescence intensity changes, providing a readout of the binding event.
Biochemical and Physiological Effects:
LumiFluor has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in scientific research without any adverse effects.
実験室実験の利点と制限
One of the major advantages of LumiFluor is its high sensitivity and specificity. It can detect very low concentrations of biomolecules, making it an ideal tool for studying biological systems. Additionally, LumiFluor is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are some limitations to the use of LumiFluor in lab experiments. One of the major limitations is its photobleaching tendency, which can limit the duration of experiments. Additionally, LumiFluor is sensitive to pH changes, which can affect its fluorescence intensity.
将来の方向性
There are many future directions for the use of LumiFluor in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's. Additionally, LumiFluor could be used in the development of new drugs that target specific biomolecules. Finally, LumiFluor could be used in the development of new imaging techniques that allow for the visualization of biological systems at the molecular level.
Conclusion:
In conclusion, LumiFluor is a valuable tool in scientific research due to its unique spectroscopic properties. It has a wide range of applications in cellular imaging, biomolecule sensing, and drug development. While there are some limitations to its use, the future directions for LumiFluor research are promising, and it is likely to continue to be an important tool in scientific research for years to come.
合成法
The synthesis of LumiFluor involves a multi-step process that requires a high level of expertise and precision. The starting materials for the synthesis are 2,5-dimethyl-3-thiophenecarboxaldehyde and 3,4,5-trimethoxybenzaldehyde. These two compounds are reacted with ammonium acetate and acetic anhydride to produce the imidazole ring. The resulting compound is then subjected to a series of reactions to introduce the thiophene rings and the trimethoxyphenyl group.
科学的研究の応用
LumiFluor has a wide range of applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for cellular imaging. The unique spectroscopic properties of LumiFluor make it an ideal tool for studying the behavior of cells and tissues in real-time. Additionally, LumiFluor can be used as a sensor for detecting various biomolecules such as proteins, nucleic acids, and lipids.
特性
IUPAC Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-12-8-17(14(3)30-12)21-22(18-9-13(2)31-15(18)4)26-24(25-21)16-10-19(27-5)23(29-7)20(11-16)28-6/h8-11H,1-7H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPUTSYNIIOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(SC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


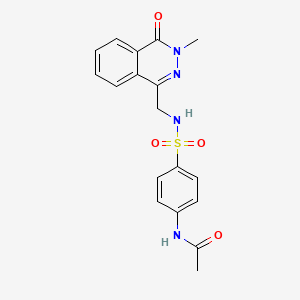
![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

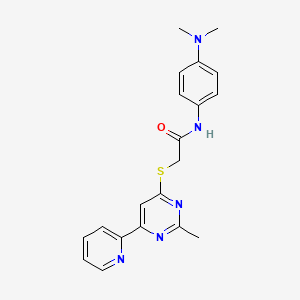
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

